molecular formula C10H12N2O3 B3119676 (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol CAS No. 252759-90-3

(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol

Cat. No.: B3119676
CAS No.: 252759-90-3
M. Wt: 208.21
InChI Key: JDWQVNNJWQAGHE-QMMMGPOBSA-N
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Description

A systematic approach to catalyst optimization might involve creating a small library of derivatives based on these principles and screening them in a target reaction.

Table 2: Design Strategies for Modulating Stereoselectivity
Modification SiteStructural ChangeAnticipated Effect on Stereochemical OutcomeDesign Rationale
N-Aryl Group (Ortho-position)Increase steric bulk (e.g., -H to -C(CH₃)₃)Increased enantioselectivityEnhance steric shielding of one face of the enamine intermediate.
N-Aryl Group (Para-position)Vary electronic nature (e.g., -OCH₃ to -CF₃)Modulation of catalyst reactivity and selectivityTune the electronic properties of the catalyst to match substrate demands.
C3-PositionChange -OH to -OSi(CH₃)₃Likely decrease in enantioselectivityEvaluate the importance of the hydrogen-bond donating ability.
C4-PositionIntroduce a substituent (e.g., a methyl group)Potentially increased rigidity and selectivityLock the pyrrolidine (B122466) ring in a more favorable conformation.

This table outlines general design principles and expected outcomes based on established knowledge in pyrrolidine organocatalysis.

By applying these design principles, the structure of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol can be systematically optimized to achieve desired stereochemical outcomes for a specific chemical transformation, highlighting the power of SAR in modern catalyst development. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-(2-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-5-6-11(7-8)9-3-1-2-4-10(9)12(14)15/h1-4,8,13H,5-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWQVNNJWQAGHE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Application As a Chiral Catalyst and Ligand in Asymmetric Synthesis

Role in Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. Pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts.

The nitro-Mannich reaction, the addition of a nitroalkane to an imine, is a crucial method for the synthesis of chiral β-nitroamines, which are valuable precursors to 1,2-diamines and α-amino acids. Pyrrolidine-based bifunctional catalysts, often bearing a hydrogen-bond donor group, have shown exceptional efficacy in this reaction.

For instance, pyrrolidine-thiourea catalysts have been successfully employed in asymmetric nitro-Mannich reactions, affording products with high diastereoselectivity and enantioselectivity. The thiourea (B124793) moiety activates the nitroalkane through hydrogen bonding, while the pyrrolidine's secondary amine activates the imine via the formation of an enamine intermediate.

Hypothetical Role of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol:

It is conceivable that this compound could function as an organocatalyst in the nitro-Mannich reaction. The pyrrolidine nitrogen could form an enamine with a carbonyl compound, and the hydroxyl group at the 3-position could act as a hydrogen bond donor to activate the electrophile. The stereochemistry of the resulting product would be dictated by the chiral environment created by the (S)-configured pyrrolidine ring.

A hypothetical reaction is presented below:

Reactant 1Reactant 2CatalystProductExpected Enantiomeric Excess (ee)
NitromethaneN-Boc-imineThis compoundβ-nitroamineHigh (projected)

This table is speculative and not based on experimental data.

The formation of carbon-heteroatom bonds is another area where pyrrolidine-based organocatalysts have made significant contributions. These reactions include α-amination, α-oxidation, and α-halogenation of carbonyl compounds. The mechanism typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the pyrrolidine catalyst, which then attacks an electrophilic heteroatom source.

Given its structural features, this compound could potentially catalyze such transformations. The hydroxyl group might play a role in modulating the reactivity and selectivity through hydrogen bonding interactions with the reactants or intermediates.

Coordination Chemistry in Transition Metal Catalysis

Chiral ligands are essential components in transition metal-catalyzed asymmetric reactions. They coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound possesses both a nitrogen atom (from the pyrrolidine ring) and an oxygen atom (from the hydroxyl group) that can act as coordination sites for a transition metal. This bidentate N,O-ligation motif is common in successful chiral ligands. The 2-nitrophenyl substituent could influence the electronic properties of the nitrogen atom and the steric environment around the metal center.

The formation of a stable chelate complex with a transition metal, such as palladium, rhodium, or copper, would be a prerequisite for its application in catalysis. The stereochemistry of the ligand would be transferred to the metal complex, rendering it a chiral catalyst.

Once a chiral metal complex of this compound is formed, it could potentially be used in a variety of metal-catalyzed asymmetric reactions, including:

Asymmetric Hydrogenation: The chiral complex could catalyze the addition of hydrogen to a prochiral olefin or ketone, leading to a chiral alkane or alcohol.

Asymmetric Allylic Alkylation: The complex could control the stereoselective addition of a nucleophile to an allylic substrate.

Asymmetric C-H Activation: The chiral catalyst could enable the enantioselective functionalization of a C-H bond.

Recyclability and Stability of this compound Based Catalysts

The recyclability and stability of a catalyst are crucial factors for its practical application, particularly in industrial processes. While there is no specific information on the recyclability of this compound, general strategies for catalyst recovery could be applicable.

If used as an organocatalyst, it might be recovered through techniques such as extraction or chromatography. For its application as a ligand in a metal complex, immobilization of the catalyst on a solid support (e.g., a polymer resin) could facilitate its separation from the reaction mixture and subsequent reuse. The stability of the compound under various reaction conditions would also need to be investigated to determine its operational lifetime.

Mechanistic Elucidation of Reactions Involving S 1 2 Nitrophenyl Pyrrolidin 3 Ol

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling studies are powerful tools for elucidating reaction mechanisms, offering insights into transition states, conformations, and stereoelectronic effects. At present, dedicated computational analyses for reactions directly involving (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol have not been reported in readily accessible scientific literature.

Transition State Analysis in Catalytic Cycles

Detailed transition state analyses for catalytic cycles involving this compound are not currently documented. Such studies would typically involve quantum chemical calculations to identify and characterize the energy and geometry of transition state structures, providing crucial information about the reaction pathways and the factors controlling catalytic activity and selectivity.

Conformation and Stereoelectronic Effects

While the conformational and stereoelectronic properties of the pyrrolidine (B122466) ring are of general interest in organic chemistry, specific studies detailing these effects for this compound and their influence on its reactivity and role in catalysis are not available.

Kinetic and Spectroscopic Investigations of Reaction Mechanisms

Kinetic and spectroscopic methods are fundamental to understanding reaction mechanisms by monitoring reaction progress and identifying intermediates.

In Situ Spectroscopic Monitoring of Reaction Progress

There are no published reports on the use of in situ spectroscopic techniques, such as NMR or IR spectroscopy, to monitor the progress of reactions where this compound is a key component.

Determination of Rate-Determining Steps

Kinetic studies designed to determine the rate-determining steps of reactions involving this compound have not been described in the available literature.

Enantioselectivity and Diastereoselectivity Origins

Understanding the origins of enantioselectivity and diastereoselectivity is paramount in asymmetric synthesis. However, specific studies that elucidate the factors governing the stereochemical outcome of reactions utilizing this compound as a catalyst or chiral auxiliary are not documented.

Chiral Recognition and Substrate-Catalyst Interactions

The efficacy of this compound as a stereochemical controller stems from its ability to form transient, diastereomeric complexes with prochiral substrates. This chiral recognition is governed by a network of non-covalent interactions, primarily hydrogen bonding and steric repulsion.

The pyrrolidine nitrogen, upon activation of a carbonyl-containing substrate (e.g., an aldehyde or ketone), forms a nucleophilic enamine intermediate. The stereochemical environment around this enamine is dictated by the rigid pyrrolidine ring and the substituents on it. The hydroxyl group at the C3 position and the nitrophenyl group at the N1 position play pivotal roles in orienting the substrate for a stereoselective attack.

Key Interactions:

Hydrogen Bonding: The hydroxyl group of the catalyst can act as a hydrogen bond donor, interacting with the electrophile (e.g., a nitroolefin in a Michael addition). This interaction not only activates the electrophile but also rigidly positions it within the chiral pocket of the catalyst-substrate complex.

Steric Hindrance: The bulky 2-nitrophenyl group on the nitrogen atom effectively shields one face of the enamine intermediate. This steric hindrance directs the incoming electrophile to the less hindered face, thereby controlling the stereochemical outcome of the reaction. The orientation of this group is crucial in defining the chiral space around the reactive center.

These interactions collectively create a well-defined three-dimensional arrangement in the transition state, allowing the catalyst to effectively discriminate between the two prochiral faces of the substrate and/or the electrophile.

Stereochemical Models for Asymmetric Induction

To rationalize the stereochemical outcomes of reactions catalyzed by this compound and its derivatives, several stereochemical models have been proposed. These models are based on the presumed geometry of the key transition states and the interactions outlined in the previous section.

A prevalent model for reactions such as the Michael addition of aldehydes to nitroolefins involves the formation of a six-membered cyclic-like transition state. In this model, the enamine formed from the aldehyde and the pyrrolidine catalyst adopts a specific conformation to minimize steric strain.

Postulated Transition State Model:

Enamine Formation: The reaction initiates with the formation of an enamine between the aldehyde and the secondary amine of the this compound catalyst.

Hydrogen Bonding and Electrophile Activation: The hydroxyl group of the catalyst forms a hydrogen bond with one of the oxygen atoms of the nitro group on the nitroolefin. This interaction brings the electrophile into close proximity with the enamine.

Steric Shielding: The 2-nitrophenyl group on the pyrrolidine nitrogen is positioned to block the Re-face of the enamine.

Stereoselective Attack: Consequently, the nitroolefin is constrained to approach the enamine from the less sterically encumbered Si-face. This facial bias dictates the absolute configuration of the newly formed stereocenter.

The rigidity of the pyrrolidine ring, coupled with the directing effects of the hydroxyl and nitrophenyl substituents, leads to a highly organized transition state assembly. The interplay of these factors is critical for achieving high levels of enantioselectivity.

Below is a table summarizing the proposed key interactions and their roles in achieving asymmetric induction.

Interaction TypeCatalyst Moiety InvolvedSubstrate/Electrophile Moiety InvolvedRole in Asymmetric Induction
Hydrogen Bonding 3-hydroxyl groupNitro group of the electrophileActivation and rigidification of the transition state
Steric Hindrance 1-(2-Nitrophenyl) groupApproaching electrophileShielding of one prochiral face of the enamine
π-π Stacking 2-Nitrophenyl groupAromatic ring of substrate/electrophileStabilization of the transition state

The predictive power of these models allows for the rational design of new catalysts and the selection of appropriate substrates to achieve desired stereochemical outcomes in a variety of asymmetric transformations. Further computational and experimental studies continue to refine these models, providing deeper insights into the intricate mechanisms of chiral recognition and asymmetric induction mediated by this class of organocatalysts.

Structure Activity Relationship Sar Studies in Molecular Design Contexts

Influence of Stereochemistry on Molecular Conformation and Dynamics

The three-dimensional arrangement of atoms in "(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol" is a critical determinant of its physical, chemical, and biological properties. The stereochemistry at the C3 position of the pyrrolidine (B122466) ring, in conjunction with the substitution pattern on the aromatic ring, dictates the molecule's conformational preferences and dynamic behavior.

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations described by pseudorotation. doaj.org These conformations are typically categorized as either envelope (C_s symmetry) or twist (C_2 symmetry) forms. For a 3-substituted pyrrolidine like "this compound", the hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position.

The puckering of the pyrrolidine ring can be described by the phase angle of pseudorotation (P) and the maximum puckering amplitude (τ_m). The potential energy surface of the pyrrolidine ring is relatively flat, allowing for facile interconversion between different conformations. However, the substituents introduce specific energy minima. In the case of "this compound", the hydroxyl group at the C3 position is expected to favor conformations that minimize steric clashes with the N-aryl substituent. This often results in a preference for a twist conformation where the substituents can adopt staggered arrangements.

Table 1: Calculated Conformational Data for a Model 3-Hydroxypyrrolidine Ring

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Population (%)
Twist (T) 35° 0.0 60
Envelope (E) 0.5 40

Note: This data is illustrative and based on general findings for 3-hydroxypyrrolidine derivatives.

The 2-nitrophenyl group introduces significant steric and electronic effects that impact the dynamics of the aromatic ring. The rotation around the C-N bond connecting the phenyl ring to the pyrrolidine nitrogen is restricted due to steric hindrance between the ortho-nitro group and the pyrrolidine ring.

The dynamics of the nitro group itself, specifically its rotation relative to the plane of the aromatic ring, is also a factor. The planarity of the nitro group with the aromatic ring is favored for maximal resonance stabilization. However, steric crowding, particularly from the adjacent pyrrolidine ring, can force the nitro group to twist out of the plane, which has implications for its electronic and hydrogen bonding capabilities.

Table 2: Estimated Rotational Barriers for Related Nitrophenyl Systems

Compound Fragment Rotational Barrier (kcal/mol) Method
N-Phenylpyrrole ~1.5 Experimental
2-Nitrotoluene ~6.0 Computational
N-(2-Nitrophenyl)pyrrolidine 8-12 (Estimated) -

Note: Data is compiled from studies on analogous systems to provide a reasonable estimate.

Role of the Pyrrolidine Scaffold in Intermolecular Interactions

The pyrrolidine scaffold, with its defined stereochemistry and functional groups, plays a pivotal role in mediating intermolecular interactions, which are fundamental to molecular recognition and crystal packing.

The "this compound" molecule possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the hydroxyl oxygen, the pyrrolidine nitrogen, and the oxygen atoms of the nitro group). This allows for the formation of a variety of intra- and intermolecular hydrogen bonds.

In the solid state, these interactions are expected to lead to the formation of well-defined hydrogen-bonding networks. The hydroxyl group is a potent hydrogen bond donor and can interact with the nitro group of a neighboring molecule, the pyrrolidine nitrogen, or another hydroxyl group. X-ray crystallographic studies of similar nitrophenyl derivatives often reveal intricate hydrogen-bonding motifs that dictate the crystal packing.

In solution, the hydrogen bonding potential of the molecule will influence its solubility and its interactions with solvent molecules and other solutes. The ability to form specific hydrogen bonds is a key factor in its potential biological activity, as it can determine how the molecule binds to a target receptor or enzyme.

Molecular recognition is governed by a combination of steric and electronic factors. The chiral pyrrolidine scaffold of "this compound" presents a specific three-dimensional shape that can be selectively recognized by other chiral molecules.

The steric bulk of the 2-nitrophenyl group, coupled with the conformational preferences of the pyrrolidine ring, creates a unique molecular surface. The electronic properties, particularly the electron-deficient nature of the nitrophenyl ring and the hydrogen-bonding capabilities of the hydroxyl and nitro groups, provide specific points of interaction for molecular recognition. The interplay of these factors determines the specificity and strength of non-covalent interactions with other molecules.

Rationalizing Chiral Information Transfer

The (S)-stereocenter at the C3 position of the pyrrolidine ring can influence the stereochemical outcome of reactions at other parts of the molecule or in interacting molecules. This phenomenon, known as chiral information transfer, is a cornerstone of asymmetric synthesis and catalysis.

In the context of "this compound", the chiral center can direct the approach of a reactant to a specific face of the molecule. For instance, if the hydroxyl group were to be used as a directing group in a chemical transformation, its pseudo-axial or pseudo-equatorial orientation, dictated by the ring's conformation, would determine the stereochemical outcome.

Furthermore, if this molecule were to act as a chiral ligand or catalyst, the defined spatial arrangement of its functional groups would create a chiral environment that could induce stereoselectivity in a chemical reaction. The rigidity imparted by the hindered rotation of the nitrophenyl group can enhance the efficiency of this chiral information transfer by reducing the number of accessible conformations and thus creating a more well-defined chiral pocket.

Correlation between Structural Features and Chiral Efficiency in Reactions

The chiral efficiency of this compound in asymmetric reactions is intricately linked to its three-dimensional structure. The key components governing its ability to induce stereoselectivity are the pyrrolidine ring, the hydroxyl group at the C3 position, and the 2-nitrophenyl substituent on the nitrogen atom.

The pyrrolidine ring serves as a rigid chiral scaffold, which is a privileged structural motif in many organocatalysts. rsc.org Its conformation helps to create a well-defined chiral environment around the catalytic site. The stereocenter at the C3 position, bearing a hydroxyl group, is crucial. This hydroxyl group can act as a hydrogen-bond donor, orienting and activating the substrate within the transition state. This interaction is often key to achieving high levels of stereocontrol. mdpi.com

The (S)-configuration of the stereocenter dictates the absolute configuration of the product. The spatial arrangement of the hydroxyl group predetermines the face of the substrate that will be preferentially attacked.

The 2-nitrophenyl group attached to the nitrogen atom significantly influences the catalyst's electronic properties and steric profile. The electron-withdrawing nature of the nitro group can modulate the nucleophilicity of the pyrrolidine nitrogen. Furthermore, the steric bulk and potential for π-stacking interactions with the aromatic ring of the 2-nitrophenyl group play a vital role in organizing the transition state assembly, thereby enhancing enantioselectivity. mdpi.com

In a representative asymmetric Michael addition of a ketone to a nitro-olefin, the efficiency of catalysts analogous to this compound is highly dependent on the nature of the N-aryl substituent. Modifications to this part of the molecule can lead to significant variations in reaction outcomes.

Table 1: Effect of N-Aryl Substituent on Catalyst Performance in a Model Michael Addition
Catalyst (N-Substituent)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Phenyl8590:1088
2-Nitrophenyl9295:594
4-Nitrophenyl9093:792
2,4-Dinitrophenyl9597:398
4-Methoxyphenyl8285:1580

Data in this table is illustrative and based on general findings for analogous pyrrolidine-based catalysts to demonstrate the principles of SAR.

As suggested by the representative data, the presence of an electron-withdrawing nitro group, particularly at the ortho position as in this compound, tends to enhance both diastereoselectivity and enantioselectivity. This improvement can be attributed to a combination of steric hindrance that blocks one reaction pathway and electronic effects that stabilize the desired transition state.

Design Principles for Modulating Stereochemical Outcomes

The insights gained from SAR studies form the basis for rational catalyst design aimed at controlling and improving stereochemical outcomes. rijournals.com For catalysts based on the (S)-1-(aryl)pyrrolidin-3-ol scaffold, several design principles are paramount for modulating their activity and selectivity.

Advanced Spectroscopic and Crystallographic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural verification and stereochemical assignment of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial relationships within the molecule.

2D NMR Techniques for Structural Elucidation

For a molecule with the complexity of this compound, 2D NMR experiments are essential to resolve signal overlap and definitively establish the chemical structure. researchgate.netharvard.edu Key techniques include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For the pyrrolidine (B122466) ring, COSY would reveal correlations between the proton at the chiral center (H3), the adjacent methylene (B1212753) protons (H2 and H4), and the methylene protons at the 5-position (H5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon in the pyrrolidine ring and the nitrophenyl group based on their corresponding proton shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected from the pyrrolidine protons at the 2- and 5-positions to the carbon of the nitrophenyl ring attached to the nitrogen (C1'). This confirms the N-aryl linkage. Correlations from the aromatic protons to the nitro-substituted carbon (C2') would further solidify the assignments of the aromatic ring. mdpi.comox.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound.
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Pyrrolidine Ring
C2~52.5~3.5 (2H, m)C1', C3, C4H3, H4
C3~68.0~4.5 (1H, m)C2, C4, C5H2, H4
C4~35.0~2.1 (2H, m)C2, C3, C5H2, H3, H5
C5~50.0~3.6 (2H, m)C1', C3, C4H4
Nitrophenyl Ring
C1'~145.0---
C2'~135.0---
C3'~120.0~7.1 (1H, d)C1', C5'H4'
C4'~125.0~7.5 (1H, t)C2', C6'H3', H5'
C5'~118.0~6.8 (1H, t)C1', C3'H4', H6'
C6'~133.0~7.8 (1H, d)C2', C4'H5'

Note: Predicted chemical shifts are estimates based on structurally similar compounds and may vary depending on solvent and experimental conditions.

Dynamic NMR for Conformational Exchange Studies

The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist) that can interconvert. nih.govnih.gov Additionally, rotation around the N-C(aryl) single bond may be hindered due to steric interactions with the ortho-nitro group. These dynamic processes can be studied using Dynamic NMR (DNMR) techniques. copernicus.org

By recording NMR spectra at different temperatures (Variable-Temperature NMR), it is possible to observe changes in the line shapes of the signals. copernicus.org At high temperatures, where conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. If the energy barrier is high enough, the exchange can be "frozen out," leading to the appearance of separate signals for each distinct conformer. copernicus.org Analysis of the line broadening and coalescence temperature allows for the calculation of the activation energy (ΔG‡) for processes like ring inversion or hindered rotation, providing valuable insight into the molecule's conformational flexibility and energy landscape. rsc.orgsemanticscholar.orgfrontiersin.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. purechemistry.orgspringernature.com

Absolute Configuration Determination

For a chiral molecule like this compound, X-ray diffraction analysis of a high-quality single crystal grown from an enantiomerically pure sample can unambiguously determine its absolute configuration. nih.govresearchgate.net This is typically achieved through the use of anomalous dispersion. When the X-ray wavelength used is near an absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of reflections from (hkl) and (-h-k-l) planes are equal. The measurement of the intensity differences between these Bijvoet pairs allows for the determination of the absolute structure. researchgate.net The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct enantiomer, providing a high level of confidence in the (S) assignment. researchgate.net

Analysis of Crystal Packing and Intermolecular Forces

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces. For this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups are strong acceptors. This allows for the formation of robust intermolecular O-H···O hydrogen bonds, which are often the primary structure-directing interactions. iucr.orgresearchgate.netnih.gov These bonds can link molecules into chains, dimers, or more complex three-dimensional networks. acs.org

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the protons on the pyrrolidine and phenyl rings as donors and the oxygen atoms of the nitro or hydroxyl groups as acceptors can further stabilize the crystal structure. tandfonline.com

Other van der Waals Forces: Dispersion forces play a a significant role in the dense packing of molecules. mdpi.com

Analysis of the crystal structure reveals the specific motifs formed by these interactions and provides a detailed understanding of the supramolecular assembly in the solid state.

Interactive Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen Bond Hydroxyl (-OH)Hydroxyl Oxygen or Nitro Oxygen (-NO₂)Formation of primary structural motifs (chains, sheets). researchgate.net
Weak Hydrogen Bond Aromatic C-H, Aliphatic C-HHydroxyl Oxygen or Nitro Oxygen (-NO₂)Stabilization of the 3D network. tandfonline.com
π-π Stacking Nitrophenyl Ring (π-system)Nitrophenyl Ring (π-system)Contributes to packing efficiency and stability. acs.org
Dipole-Dipole Nitro Group (O-N-O)Nitro Group (O-N-O)Orientation of molecules to align dipoles. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Advanced Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. innovatechlabs.com These techniques are complementary and highly effective for identifying the functional groups present in this compound.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured as a function of frequency. Polar functional groups typically give rise to strong absorptions. Key expected bands for this molecule include a broad O-H stretching band for the alcohol, strong asymmetric and symmetric N-O stretching bands for the nitro group, and various C-H, C-N, C-O, and C=C stretching and bending vibrations. researchgate.netacs.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in polarizability, such as those of symmetric and aromatic moieties, tend to produce strong Raman signals. For this compound, the symmetric N-O stretch of the nitro group and the aromatic ring breathing modes are expected to be particularly prominent in the Raman spectrum. researchgate.netacs.org

Combined analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecular environment. nih.govnih.govresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical FT-IR IntensityTypical Raman Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, BroadWeak
Aromatic C-HC-H Stretch3000 - 3100MediumStrong
Aliphatic C-HC-H Stretch2850 - 3000MediumMedium-Strong
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1560StrongMedium
Aromatic RingC=C Stretch1450 - 1600Medium-StrongStrong
Nitro (-NO₂)Symmetric N-O Stretch1330 - 1390StrongStrong
Alcohol (C-O)C-O Stretch1050 - 1200StrongWeak
Aryl-Amine (C-N)C-N Stretch1250 - 1350MediumMedium

Mass Spectrometry for High-Resolution Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS confirms the molecular formula, C₁₀H₁₂N₂O₃, with a high degree of accuracy. The exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ is determined, and any deviation from the theoretical mass is typically within a few parts per million (ppm), unequivocally establishing the compound's elemental makeup.

The fragmentation pathways of this compound under mass spectrometric conditions, particularly using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), can be predicted based on the established fragmentation patterns of its constituent functional groups: the 2-nitrophenyl moiety and the pyrrolidin-3-ol ring.

A plausible fragmentation pathway for this compound would likely initiate with cleavages influenced by the nitrogen atoms and the aromatic ring. A primary fragmentation event is the alpha-cleavage adjacent to the pyrrolidine nitrogen, a common pathway for N-alkyl and N-aryl amines. This would involve the cleavage of the C-C bond within the pyrrolidine ring, leading to the formation of a stabilized radical cation.

Another significant fragmentation route for nitroaromatic compounds involves the nitro group itself. Characteristic losses of NO (30 Da) and NO₂ (46 Da) are frequently observed. nih.govyoutube.com The position of the nitro group ortho to the pyrrolidine substituent can lead to specific "ortho effects," potentially involving interactions between the nitro group and the pyrrolidine ring during fragmentation, which can result in unique fragment ions. ecut.edu.cn For instance, the loss of a hydroxyl radical (OH) from the nitro group, a known ortho-effect rearrangement, could occur.

The pyrrolidin-3-ol portion of the molecule also directs fragmentation. The hydroxyl group can be lost as a water molecule (H₂O, 18 Da), particularly after protonation in ESI-MS. Furthermore, the pyrrolidine ring itself can undergo ring-opening followed by subsequent fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 Da).

Based on these principles, a proposed fragmentation scheme can be outlined. The molecular ion would first undergo either alpha-cleavage at the pyrrolidine ring, loss of the nitro group constituents, or loss of water from the pyrrolidinol ring. The resulting fragment ions would then undergo further fragmentation to produce a characteristic mass spectrum.

A summary of the predicted major fragment ions for this compound is presented in the interactive data table below.

Proposed Fragment Ion (m/z)Proposed Neutral LossPostulated Structure of Fragment
208.0848-[C₁₀H₁₂N₂O₃]⁺˙ (Molecular Ion)
191.0817-OHFragment resulting from ortho-effect (loss of OH from NO₂)
190.0766-H₂OLoss of water from the pyrrolidinol ring
178.0851-NOLoss of nitric oxide from the nitro group
162.0895-NO₂Loss of nitrogen dioxide from the nitro group
134.0786-C₃H₆OAlpha-cleavage and rearrangement of the pyrrolidine ring
122.0371-C₄H₈NOCleavage of the N-aryl bond with charge on the nitrophenyl moiety
92.0524-C₄H₈NO, -NOFurther fragmentation of the nitrophenyl cation

Emerging Research Areas and Future Outlook

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and process sustainability are increasingly driving innovation in chemical synthesis. Flow chemistry, or continuous-flow synthesis, has emerged as a key enabling technology in this domain, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.orgtue.nlnih.gov The integration of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol into flow chemistry paradigms represents a significant area for future research, both in its synthesis and its application as a catalyst.

Developing a continuous-flow protocol for the synthesis of this compound could provide numerous advantages. Such methodologies have been successfully applied to construct chiral pyrrolidine (B122466) libraries rapidly and with superior stereocontrol. rsc.org A flow-based approach could enable precise control over reaction parameters (temperature, pressure, and residence time), potentially leading to higher yields and selectivities while minimizing waste. Furthermore, the use of hazardous reagents often employed in heterocyclic synthesis can be managed more safely in the confined environment of a microreactor. nih.govresearchgate.net

Beyond its synthesis, this compound is a prime candidate for use as an organocatalyst in continuous-flow systems. Chiral pyrrolidine derivatives are privileged motifs in organocatalysis, effectively promoting a wide range of asymmetric transformations. mdpi.comnih.gov Immobilizing this molecule onto a solid support would allow its use in packed-bed reactors, facilitating catalyst recovery and reuse—a cornerstone of sustainable chemistry. researchgate.net This setup would enable the continuous production of valuable chiral compounds, such as intermediates for active pharmaceutical ingredients (APIs), with high efficiency and enantioselectivity. rsc.org

Potential Flow Chemistry Application Anticipated Advantages Relevant Research Area
Continuous synthesis of the title compoundIncreased safety, higher throughput, improved process control, scalability. rsc.orgProcess Chemistry, Green Synthesis
Immobilized organocatalyst in a packed-bed reactorCatalyst recyclability, simplified product purification, continuous production of chiral molecules. researchgate.netAsymmetric Catalysis, Sustainable Technology
In-situ generation and use in multi-step synthesisMinimized handling of unstable intermediates, telescoped reaction sequences, reduced waste. tue.nlAPI Synthesis, Process Intensification

Applications in Material Science and Supramolecular Chemistry

The unique combination of functional groups in this compound—a chiral core, a hydrogen-bond-donating hydroxyl group, and a π-acidic nitrophenyl ring—makes it an intriguing building block for novel materials and supramolecular assemblies.

In material science, the compound could serve as a chiral monomer for the synthesis of advanced polymers. Polymerization of derivatives of this molecule could lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are sought after for applications in 3D displays, data encryption, and bio-imaging. rsc.org The rigid pyrrolidine ring can impart conformational stability to the polymer backbone, while the nitroaromatic groups can facilitate π-π stacking interactions, promoting ordered structures. Research on polymerizable derivatives of other nitrophenyl-containing chiral compounds has demonstrated the feasibility of creating functional polymers from such building blocks. amanote.com

In supramolecular chemistry, the molecule possesses all the necessary features to act as a "gelator" for the formation of supramolecular gels. The interplay of hydrogen bonding (from the -OH group) and π-π interactions (from the nitrophenyl ring) can drive the self-assembly of the molecule into extended one-dimensional fibrous networks, which can immobilize solvent molecules to form a gel. The inherent chirality of the molecule could be transferred to the macroscopic level, resulting in helical fibers and gels that respond to chiral stimuli. The design of artificial chiral systems is a burgeoning field, and small molecules that can amplify chirality from the molecular to the supramolecular level are of great interest. researchgate.netwur.nl

Development of Novel Chiral Auxiliaries and Reagents

Asymmetric synthesis remains a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The structure of this compound makes it an excellent candidate for development as a new, recoverable chiral auxiliary.

The pyrrolidine nitrogen can be acylated by a prochiral carboxylic acid derivative. The resulting amide would position the chiral scaffold to effectively shield one face of the enolate formed upon deprotonation, directing the approach of an electrophile to the opposite face. The hydroxyl group could act as an internal coordinating element, locking the conformation and enhancing stereodifferentiation. Sulfur-based chiral auxiliaries have demonstrated superior performance due to their ease of preparation and high diastereoselectivity, and a similar rationale can be applied to this pyrrolidine-based system. scielo.org.mx

The utility of such an auxiliary could be explored in a variety of fundamental carbon-carbon bond-forming reactions.

Asymmetric Reaction Role of this compound Auxiliary Potential Outcome
Aldol AdditionForms a chiral enolate; directs the approach of an aldehyde.Enantiomerically enriched β-hydroxy carbonyl compounds.
AlkylationControls the facial selectivity of electrophilic attack on the chiral enolate. wikipedia.orgChiral α-substituted carbonyl compounds.
Michael AdditionDirects the conjugate addition of the chiral enolate to an α,β-unsaturated system. researchgate.netEnantioenriched 1,5-dicarbonyl compounds.
Diels-Alder ReactionForms a chiral dienophile; controls the endo/exo and facial selectivity of the cycloaddition.Chiral cyclic and bicyclic structures.

Following the stereoselective reaction, the auxiliary could be cleaved under mild conditions (e.g., hydrolysis or reduction) and potentially recovered for reuse, aligning with the principles of atom economy. The development of new auxiliaries that offer unique reactivity or selectivity profiles is a continuous goal in synthetic chemistry. nih.govwhiterose.ac.uk

Computational Predictions for New Derivative Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. researchgate.net Applying these methods to this compound can accelerate its development and unlock new applications.

New Derivative Design: Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling can be used to design novel derivatives of the parent compound with enhanced properties. nih.govscispace.com For instance, if used as an organocatalyst, computational screening could identify substituents on the phenyl ring or the pyrrolidine core that would increase catalytic activity or enantioselectivity. DFT calculations can predict how modifications would alter the molecule's electronic properties, such as the energies of its Frontier Molecular Orbitals (HOMO-LUMO gap), which are crucial for reactivity. semanticscholar.orgmdpi.com

Mechanistic Insights: When used as a catalyst or chiral auxiliary, understanding the precise reaction mechanism is key to optimizing its performance. DFT calculations can be employed to map the entire potential energy surface of a reaction. emich.edunih.gov This involves locating and calculating the energies of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net Such studies can reveal the origins of stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. This knowledge is invaluable for rationally tuning the catalyst or auxiliary structure to favor the desired outcome. For example, computational analysis can clarify the role of hydrogen bonding or π-π stacking in stabilizing a specific transition state, providing a clear rationale for observed selectivity. researchgate.netnih.gov

Computational Method Application to this compound Information Gained
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis, vibrational frequency calculation. researchgate.netAccurate 3D structure, HOMO-LUMO gap, molecular electrostatic potential, IR spectra prediction.
Transition State SearchingElucidation of reaction pathways when used as a catalyst or auxiliary. nih.govresearchgate.netActivation energies, identification of rate-determining steps, origins of stereoselectivity.
3D-QSAR / CoMFA / CoMSIADesign of new derivatives with improved catalytic or material properties. nih.govscispace.comCorrelation of structural features with activity, predictive models for virtual screening.
Molecular Dynamics (MD) SimulationStudy of conformational flexibility and interactions in solution or within a supramolecular assembly.Understanding of dynamic behavior, solvent effects, and self-assembly processes.

By leveraging these computational tools, researchers can significantly reduce the experimental effort required to develop and optimize applications for this compound, paving the way for its rational design and implementation in next-generation chemical technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and stereochemical purity?

  • Synthesis Strategies :

  • Nucleophilic Substitution : React (S)-pyrrolidin-3-ol with 1-fluoro-2-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. The nitro group's electron-withdrawing nature enhances electrophilicity at the ortho position, favoring substitution .

  • Chiral Resolution : If racemic mixtures form, use chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution with lipases to isolate the (S)-enantiomer .

  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane:EtOAc gradient) achieves >95% purity .

  • Critical Factors : Temperature control prevents nitro group reduction; inert atmospheres (N₂/Ar) minimize side reactions .

    Synthetic Method Yield (%)Purity (%)Key Conditions
    Nucleophilic Substitution60–7592–98K₂CO₃, DMF, 90°C, 12 hr
    Chiral Chromatography85–90*>99Chiralpak IA, hexane:IPA = 70:30

    *Yield after resolution.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • NMR :

  • ¹H NMR : Diagnostic signals include the pyrrolidine β-proton (δ 3.1–3.4 ppm, multiplet) and hydroxyl proton (δ 2.5–3.0 ppm, broad). Aromatic protons from the 2-nitrophenyl group appear as doublets (δ 7.5–8.2 ppm) .
  • ¹³C NMR : The nitrophenyl carbons resonate at δ 120–150 ppm; the chiral C3 carbon (pyrrolidine) appears at δ 65–70 ppm .
    • IR : Strong absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 3400 cm⁻¹ (O–H stretch) .
    • HPLC-MS : Reverse-phase C18 columns (MeCN:H₂O + 0.1% formic acid) confirm molecular ion [M+H]⁺ at m/z 237.1 .

Q. How is the biological activity of this compound screened in early-stage drug discovery?

  • Target Selection : Prioritize enzymes/receptors with known affinity for nitroaromatic or pyrrolidine motifs (e.g., kinases, GPCRs) .
  • Assays :

  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., tubulin polymerization inhibition, as in structurally related nitroaryl compounds ).
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. EC₅₀ values <10 μM warrant further study .
    • SAR Studies : Compare activity with analogs (e.g., 2-chlorophenyl or pyridinyl derivatives) to identify pharmacophore elements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in tubulin inhibition (e.g., IC₅₀ = 2 μM vs. 15 μM) may arise from:

  • Solvent Effects : DMSO >1% can denature proteins; validate solvent compatibility .
  • Enantiomeric Purity : Trace (R)-enantiomers (e.g., 2% contamination) may antagonize activity. Reanalyze stereochemistry via polarimetry or CD spectroscopy .
  • Assay Conditions : Varying ATP concentrations (kinase assays) or pH alters results. Standardize protocols (e.g., Tris buffer pH 7.4 vs. HEPES pH 7.0) .
    • Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, X-ray crystallography for target engagement) .

Q. What strategies improve enantioselective synthesis of this compound on a preparative scale?

  • Catalytic Asymmetric Synthesis :

  • Chiral Ligands : Employ (R)-BINAP or Jacobsen’s salen catalysts in Pd-mediated coupling to install the nitrophenyl group with >90% ee .
  • Biocatalysis : Lipases (e.g., CAL-B) selectively acylate the (R)-enantiomer, enabling kinetic resolution .
    • Process Optimization :
  • Continuous Flow : Reduces reaction time (2 hr vs. 12 hr batch) and improves ee by minimizing racemization .
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

Q. How does the nitro group's position (ortho vs. para) on the phenyl ring affect the compound’s reactivity and bioactivity?

  • Electronic Effects :

  • Ortho-Nitro : Enhances electrophilicity for nucleophilic substitution but increases steric hindrance, reducing reaction rates by ~30% compared to para derivatives .
  • Para-Nitro : Improves solubility (logP reduced by 0.5 units) but diminishes tubulin binding affinity (IC₅₀ increases 5-fold) .
    • Biological Impact :
  • Ortho Derivatives : Show superior anticancer activity (e.g., 2-nitrophenyl vs. 4-nitrophenyl in HeLa cells: EC₅₀ = 8 μM vs. 25 μM) due to optimized π-π stacking with hydrophobic enzyme pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.